Przewaquinone A

Overview

Description

Przewaquinone A is a compound that has been isolated from the extract of Salvia miltiorrhiza, a plant known for its medicinal properties. It has been the subject of research due to its potential biological activities, including its algicidal effects on harmful algal blooms caused by Microcystis aeruginosa. The compound has been identified through various spectral analyses and has shown to be effective in inhibiting the growth of this algae at certain concentrations .

Synthesis Analysis

The synthesis of this compound involves high-speed countercurrent chromatography (HSCCC), which is a method used to purify compounds from crude extracts. In one study, this technique was applied to Salvia miltiorrhiza Bunge extract, resulting in a high purity yield of this compound. The process utilized a specific solvent system to achieve a 98% pure compound with a recovery rate of 93.7% from the crude sample .

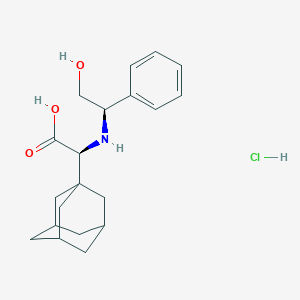

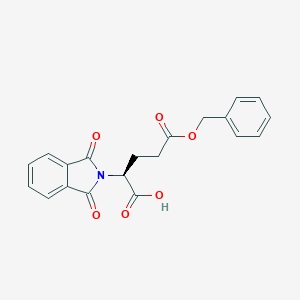

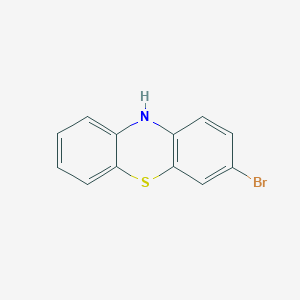

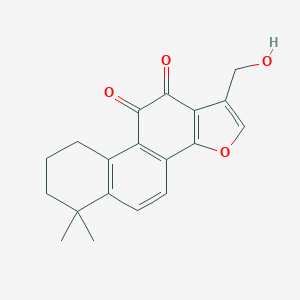

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using various spectroscopic methods. Identification was performed by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and fast atom bombardment mass spectrometry (FAB-MS). These techniques have provided detailed information about the molecular framework and functional groups present in this compound .

Chemical Reactions Analysis

This compound has been used as a core molecule for further chemical modifications. For instance, it has been conjugated with polyethylene glycol (PEG) through amino acids and tripeptides spacers to enhance its drug-like properties. This modification has led to the creation of PEG-przewaquinone A conjugations with improved water solubility, drug loading ability, and in vivo slow-release quality. These derivatives have been evaluated for their protective effects in a rat model of brain ischemia-reperfusion, with some showing significant efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been influenced by its molecular structure. The compound's solubility, stability, and reactivity are determined by its functional groups and overall molecular conformation. The HSCCC method used for its purification takes advantage of these properties to separate this compound from other components in the extract. The high purity of the compound obtained indicates its distinct physical and chemical characteristics that allow for such separation .

Scientific Research Applications

Algicidal Activity

Przewaquinone A has been identified for its potential algicidal effects. A study found that neo-przewaquinone A, derived from Salvia miltiorrhiza, exhibits potent algicidal activity against Microcystis aeruginosa, a harmful algal bloom species. This compound caused cell morphologic damage or lysis in the algae and significantly inhibited photosynthesis-related genes, indicating its effectiveness in controlling algal blooms (Zhang et al., 2013).

Vascular Effects

This compound demonstrated significant effects on vascular contraction. In a study on the isolated porcine coronary artery, this compound induced a potent inhibitory action on vascular contraction, which was found to be endothelium-independent and reversible. This suggests its potential role in cardiovascular treatments (Wan et al., 2008).

Purification Techniques

High-speed countercurrent chromatography was used to purify this compound from Salvia miltiorrhiza Bunge. This study provides a method for obtaining high-purity this compound, which is essential for further pharmacological and chemical studies (Han et al., 2003).

Neuroprotective Effects

Research suggests that this compound may have neuroprotective effects. A study involving Salvia miltiorrhiza Bge. identified components like Przewaquinone C (related to this compound) that may regulate neurotransmitters and neurological functions, thus offering potential in the treatment of ischemic stroke (Wu et al., 2022).

Antitumor Activity

This compound has been shown to exhibit antitumor activity. It demonstrated effectiveness in various tumor models including Lewis lung carcinoma and melanoma B16, both in vitro and in vivo. This highlights its potential as an antineoplastic agent (Aisa et al., 2003).

Mechanism of Action

Target of Action

Przewaquinone A is a lipophilic diterpene quinone found exclusively in Salvia przewalskii . It has been reported to have a potent inhibitory action on vascular contraction . This suggests that the primary targets of this compound are likely to be proteins or receptors involved in the regulation of vascular contraction.

Biochemical Pathways

It is suggested that this compound may influence the rock2/stat3 signaling pathway . This pathway is known to play a key role in cell migration and Epithelial-Mesenchymal Transition (EMT), which are crucial processes in cancer progression .

Pharmacokinetics

It is known that this compound is a lipophilic compound , which suggests that it may have good bioavailability due to its ability to cross biological membranes.

Result of Action

This compound has been reported to have a potent inhibitory action on vascular contraction . This suggests that the molecular and cellular effects of this compound’s action may include the relaxation of vascular smooth muscle cells, leading to a decrease in blood pressure.

properties

IUPAC Name |

1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVTERMWMYLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345818 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76843-23-7 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Przewaquinone A and where is it found?

A1: this compound is a naturally occurring diterpene quinone primarily found in the roots of Salvia species, particularly Salvia przewalskii and Salvia miltiorrhiza. [, , , , ]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated potent cytotoxic effects against several human cancer cell lines, including lung cancer (A-427), urinary bladder cancer (5637), and breast cancer (MCF-7) cell lines. [] Additionally, it exhibits antibacterial activity against Gram-positive bacterial strains. [] Studies also suggest a potential role in inhibiting vascular contractions, possibly contributing to the cardiovascular benefits associated with Salvia przewalskii. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H22O5, and its molecular weight is 342.39 g/mol. [, ]

Q4: How is this compound typically isolated and purified from plant extracts?

A4: Various chromatographic techniques are employed for the isolation and purification of this compound. These include silica gel column chromatography, [, , ] macroporous resin chromatography, [] RP-C18 column chromatography, [] Sephadex LH-20 column chromatography, [, ] and high-speed countercurrent chromatography (HSCCC). [, ] Preparative HPLC is also utilized for final purification. []

Q5: Can you describe the structural characteristics of this compound based on spectroscopic data?

A5: The structure of this compound has been elucidated using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, FAB-MS, and NOESY. [, , , , , ] These analyses reveal key structural features such as a quinone moiety, a furan ring, and hydroxyl substitutions, confirming its classification as an abietane diterpenoid. []

Q6: Has the total synthesis of this compound been achieved?

A6: Yes, the total synthesis of this compound has been successfully accomplished. []

Q7: What are the major metabolites of Tanshinone IIA identified in rats and how are they formed?

A7: Research has identified twelve metabolites of Tanshinone IIA in rat bile, urine, and feces. [] These metabolites are primarily generated through two metabolic routes: hydroxylation and dehydrogenation. [] Among them, Tanshinone IIB, Hydroxytanshinone IIA, this compound, and Dehydrotanshinone IIA have been tentatively identified by comparing their chromatographic and mass spectral characteristics with standard compounds. []

Q8: Have any studies investigated the potential for this compound to induce or inhibit drug-metabolizing enzymes?

A8: While the provided research does not directly address the effects of this compound on drug-metabolizing enzymes, studies on the structurally similar compound Tanshinone IIA suggest a potential role in modulating drug metabolism. Specifically, research suggests that the hydrogenation of Dehydrotanshinone IIA and Tanshinone IIA, leading to the formation of metabolites M9 and M12, may be catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO). []

Q9: Are there any known analytical methods for the characterization and quantification of this compound?

A9: Several analytical methods have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) with DAD detection, [] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance liquid chromatography/multi-stage mass spectrometry (HPLC/MSn) are commonly used techniques. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)